molecular formula C10H16O B1274333 3-Cyclopentylcyclopentan-1-one CAS No. 27610-86-2

3-Cyclopentylcyclopentan-1-one

Cat. No. B1274333
CAS RN: 27610-86-2
M. Wt: 152.23 g/mol
InChI Key: KCQKDYIMZAIYIP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Chemical reactions analysis involves studying how a compound reacts with other substances. This can include understanding the types of reactions it undergoes and the conditions required for these reactions .

Scientific Research Applications

Catalysis in Chemical Reactions

3-Cyclopentylcyclopentan-1-one may serve as a catalyst or an intermediate in various chemical reactions. Its structure could be pivotal in single-atom catalysis , which is known for strong activity and high selectivity in catalytic reactions . This compound could potentially facilitate the development of new catalytic methods in organic synthesis, impacting the efficiency of reactions used in pharmaceuticals and material science.

Medical Imaging and Radioisotopes

In the field of medical imaging , compounds like 3-Cyclopentylcyclopentan-1-one could be tagged with radioisotopes to create contrast agents . These agents can be used in diagnostic procedures, such as PET scans, to visualize and track biological processes in vivo, aiding in the early detection of diseases.

Nanotechnology and Environmental Science

Nanomaterials play a crucial role in environmental improvement. 3-Cyclopentylcyclopentan-1-one could be involved in the synthesis of nanocomposites used for water purification , solar cells , and environmental sensors . These applications are essential for developing sustainable technologies and mitigating pollution.

Material Science and Engineering

In materials science, 3-Cyclopentylcyclopentan-1-one could contribute to the design of new materials with unique mechanical properties . It might be used to create polymers with specific characteristics, such as increased durability or controlled biodegradability, which are crucial for various industrial applications.

Biochemical Research

Biochemically, this compound could be a precursor or an analog for synthesizing bioactive molecules . It might play a role in understanding enzymatic reactions and metabolic pathways , providing insights into fundamental biological processes and contributing to the development of new drugs.

Pharmacological Applications

Pharmacologically, 3-Cyclopentylcyclopentan-1-one could be investigated for its therapeutic potential. It might act as a lead compound in drug discovery, particularly in the realm of network pharmacology , where it could interact with multiple targets to exert polypharmacological effects .

properties

IUPAC Name

3-cyclopentylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-6-5-9(7-10)8-3-1-2-4-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQKDYIMZAIYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397270
Record name 1,1'-bi(cyclopentyl)-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentylcyclopentan-1-one

CAS RN

27610-86-2
Record name 1,1'-bi(cyclopentyl)-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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